![molecular formula C8H4FN3 B1459925 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1260385-63-4](/img/structure/B1459925.png)

6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

説明

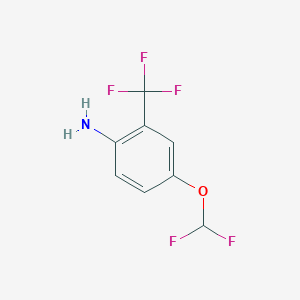

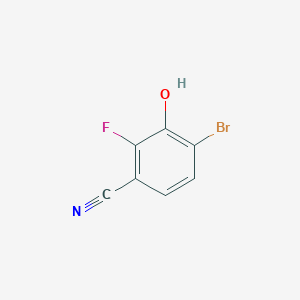

“6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile” is a chemical compound with the linear formula C8H5FN2O . It has a molecular weight of 164.14 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .

Synthesis Analysis

The synthesis of “6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 . One of the compounds, 4h, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells .Molecular Structure Analysis

The InChI code for “6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile” is 1S/C8H5FN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-4,10H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile” is a solid at room temperature . The compound should be stored in a dry environment at 2-8°C .科学的研究の応用

Heterocyclic Compounds in Kinase Inhibition

6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a compound that belongs to the class of heterocyclic compounds, a group extensively explored for the design of kinase inhibitors. Heterocycles like pyrazolo[3,4-b]pyridine, sharing similarity with pyrrolo[2,3-b]pyridine, have shown versatility in interacting with kinases through multiple binding modes. This scaffold is pivotal in kinase inhibitor design due to its ability to form hydrogen bonds and other key interactions within the kinase pocket, offering potency and selectivity. Its utility spans a wide range of kinase targets, evidenced by numerous patents from various companies and universities, highlighting its importance in therapeutic research and development (Wenglowsky, 2013).

Pyrrolidine in Drug Discovery

Pyrrolidine, another nitrogen-containing heterocycle, demonstrates the significance of such scaffolds in medicinal chemistry, including their derivatives like pyrrolizines and pyrrolidine-2,5-diones. These compounds are key in developing treatments for human diseases, leveraging their stereochemistry and the ability to cover three-dimensional space efficiently. The pyrrolidine ring, due to its sp3-hybridization and pseudorotation, enables effective pharmacophore exploration, contributing to the stereochemistry of molecules and enhancing drug candidates' biological profiles. This underlines the broader relevance of heterocyclic compounds in drug discovery, offering insights into designing new compounds with varied biological activities (Li Petri et al., 2021).

Fluorinated Compounds in Environmental Safety

Fluorinated alternatives to persistent organic pollutants (POPs), such as per- and polyfluoroalkyl substances (PFASs), have been investigated for their environmental impact and potential as safer alternatives. These novel fluorinated compounds, including alternatives like hexafluoropropylene oxide dimer acid (HFPO-DA), are dominant pollutants and pose systemic multiple organ toxicities. Despite their intended role as safer replacements, these fluorinated alternatives exhibit comparable or even more serious potential toxicity than legacy PFASs, necessitating further toxicological studies. This highlights the environmental and health risks associated with certain fluorinated compounds, underscoring the need for careful assessment and development of truly safe alternatives (Wang et al., 2019).

Safety And Hazards

The safety information for “6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-6-1-7-8(12-4-6)5(2-10)3-11-7/h1,3-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMCIEBXLSALHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

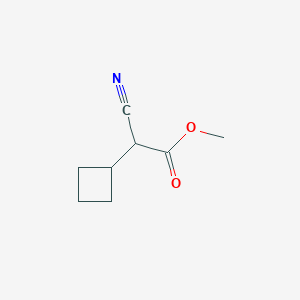

C1=C(C=NC2=C1NC=C2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)